Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate
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Overview
Description
Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate is a complex organic compound that features both imidazole and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate typically involves the reaction of 2-(1H-imidazole-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with carbonyl compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents on the imidazole ring.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-2-carbonyl chloride
- 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
- 1-Methyl-1H-imidazole-2-yl methanol derivatives
Uniqueness
Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate is unique due to the presence of both the imidazole and nitrobenzoate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a versatile compound in various fields .
Properties
CAS No. |
62367-17-3 |
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Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate |
InChI |
InChI=1S/C12H9N3O5/c1-20-12(17)9-6-7(15(18)19)2-3-8(9)10(16)11-13-4-5-14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
RLZWFJSTOLKYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CN2 |
Origin of Product |
United States |
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